molecular formula C15H20O B14605215 1-Methoxy-4-(2,5,5-trimethylcyclopent-1-en-1-yl)benzene CAS No. 61067-25-2

1-Methoxy-4-(2,5,5-trimethylcyclopent-1-en-1-yl)benzene

Cat. No.: B14605215
CAS No.: 61067-25-2
M. Wt: 216.32 g/mol
InChI Key: NOMQKDAAJGTZBG-UHFFFAOYSA-N
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Description

1-Methoxy-4-(2,5,5-trimethylcyclopent-1-en-1-yl)benzene is an organic compound characterized by a methoxy group attached to a benzene ring, which is further substituted with a 2,5,5-trimethylcyclopent-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-4-(2,5,5-trimethylcyclopent-1-en-1-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a benzene ring reacts with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The steps include the formation of the cyclopentene ring, followed by its functionalization and subsequent attachment to the benzene ring through electrophilic substitution reactions .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-(2,5,5-trimethylcyclopent-1-en-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield p-methoxybenzoic acid, while reduction can produce p-methoxybenzyl alcohol .

Scientific Research Applications

1-Methoxy-4-(2,5,5-trimethylcyclopent-1-en-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(2,5,5-trimethylcyclopent-1-en-1-yl)benzene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclopentene ring provides structural rigidity, affecting the overall conformation and activity of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methoxy-4-(2,5,5-trimethylcyclopent-1-en-1-yl)benzene is unique due to the presence of the 2,5,5-trimethylcyclopent-1-en-1-yl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other methoxy-substituted benzenes and contributes to its specific reactivity and applications .

Properties

CAS No.

61067-25-2

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

1-methoxy-4-(2,5,5-trimethylcyclopenten-1-yl)benzene

InChI

InChI=1S/C15H20O/c1-11-9-10-15(2,3)14(11)12-5-7-13(16-4)8-6-12/h5-8H,9-10H2,1-4H3

InChI Key

NOMQKDAAJGTZBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC1)(C)C)C2=CC=C(C=C2)OC

Origin of Product

United States

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